1-allyl-4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
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Properties
IUPAC Name |
4-[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-4-11-26-16-19(15-23(26)28)24-25-21-7-5-6-8-22(21)27(24)12-13-29-20-10-9-17(2)18(3)14-20/h4-10,14,19H,1,11-13,15-16H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEVUFQCTZAWSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Allyl-4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound with potential biological activity. This article reviews existing literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Allyl group : Contributes to lipophilicity and receptor affinity.
- Pyrrolidin-2-one moiety : Often associated with neuroactive properties.
- Benzo[d]imidazole : Known for its role in various biological activities, including anti-cancer and anti-inflammatory effects.
- 3,4-Dimethylphenoxyethyl side chain : Enhances the compound's interaction with biological targets.
Anticholinesterase Activity
Research indicates that compounds similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This action is particularly relevant in the context of Alzheimer's disease treatment.
Table 1: Summary of Anticholinesterase Activity
Neuroprotective Effects
The compound has also been evaluated for neuroprotective properties. Studies suggest that it may reduce oxidative stress and enhance neuronal survival in models of neurodegeneration.
Case Study: Neuroprotection in Animal Models
In a study involving rat models of neurodegeneration, administration of the compound resulted in a significant reduction in neuronal loss and improvement in cognitive function as assessed by behavioral tests. The mechanism was linked to the modulation of oxidative stress markers and inflammatory cytokines.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of similar compounds. The following factors have been identified as key to enhancing efficacy:
- Substituent Variations : Modifications on the benzo[d]imidazole ring can lead to enhanced AChE inhibition.
- Allyl Group Positioning : The position of the allyl group affects lipophilicity and receptor binding affinity.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Allyl group | Increased AChE inhibition |
| Dimethylphenoxyethyl | Enhanced neuroprotective effects |
| Benzo[d]imidazole | Broadens pharmacological profile |
Q & A
Q. What are the recommended synthetic routes for 1-allyl-4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one?
The synthesis typically involves a multi-step approach:
Core Formation : Construct the pyrrolidin-2-one ring via cyclization of a substituted γ-lactam precursor.
Benzimidazole Attachment : React the pyrrolidinone with 1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzimidazole using coupling agents like EDCI or DCC in anhydrous THF under nitrogen .
Allylation : Introduce the allyl group via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Pd-mediated reactions).
Key Conditions : Use dry solvents, inert atmosphere, and catalysts such as Pd(PPh₃)₄ for allylation. Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions, allyl group geometry, and benzimidazole ring integration .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₂₅H₂₈N₃O₂, exact mass 402.2176) and fragmentation patterns .
- FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and benzimidazole (C=N, ~1600 cm⁻¹) stretches .
- X-ray Crystallography (if crystalline): Resolve stereochemistry and intermolecular interactions .
Q. How can researchers assess the compound’s preliminary biological activity?
- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Compare MIC values to reference drugs .
- Cytotoxicity Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT or SRB assays. Include non-cancerous cells (e.g., HEK-293) for selectivity .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s pharmacokinetic properties?
- ADME Prediction : Tools like SwissADME predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions. The 3,4-dimethylphenoxy group may enhance metabolic stability .
- Molecular Docking : Simulate binding to targets (e.g., DNA topoisomerases, kinases) using AutoDock Vina. Focus on the benzimidazole core’s π-π stacking and hydrogen-bonding potential .
Q. What strategies resolve contradictions in biological activity data across derivatives?
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., allyl vs. propargyl groups) and correlate with activity trends. For example, replacing the 3,4-dimethylphenoxy group with a 4-chlorophenoxy moiety (as in ) may alter antimicrobial potency due to electronic effects .
- Controlled Assays : Replicate studies under standardized conditions (pH, temperature, cell density) to minimize variability .
Q. How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Apply factorial designs to variables like temperature, solvent polarity, and catalyst loading. For instance, optimize allylation efficiency by testing Pd catalysts (Pd(OAc)₂ vs. PdCl₂) in DMF vs. DMSO .
- In Situ Monitoring : Use HPLC or LC-MS to track intermediate formation and adjust reaction times dynamically .
Q. What advanced spectroscopic methods elucidate reaction mechanisms for this compound?
- Reaction Intermediate Trapping : Use low-temperature NMR to isolate and characterize transient species (e.g., Pd-allyl intermediates) .
- Isotopic Labeling : Incorporate ¹⁵N or ²H into the benzimidazole ring to study protonation/deprotonation steps via 2D NMR .
Q. How does the compound’s stereochemistry influence its bioactivity?
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IC column) and test individually. The allyl group’s configuration (E/Z) may affect binding to chiral biological targets .
- Circular Dichroism (CD) : Corporate CD spectra with docking results to determine enantiomer-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
